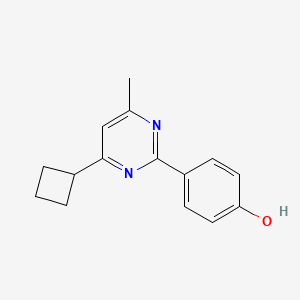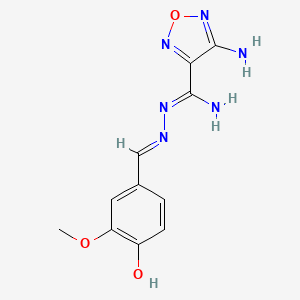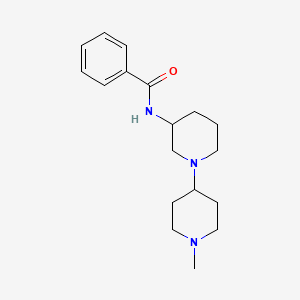![molecular formula C17H26N2O4S B6042140 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6042140.png)
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as EPEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the threshold for pain perception, reduce inflammation, and decrease neuronal excitability. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
One of the advantages of using 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity, which allows for the precise modulation of specific neurotransmitter systems. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has a relatively long half-life, making it suitable for long-term experiments. However, one of the limitations of using 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide is its high cost and limited availability.
未来方向
There are several future directions for the study of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for other neurological disorders such as anxiety and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide could lead to its wider availability and increased use in research.
合成方法
The synthesis of 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by the reaction of the resulting product with piperidine-4-carboxylic acid ethyl ester and sulfonyl chloride. The final product is obtained through purification using column chromatography.
科学研究应用
1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been found to exhibit potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. Additionally, 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
属性
IUPAC Name |
1-ethylsulfonyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-24(21,22)19-11-9-15(10-12-19)17(20)18-13(2)14-5-7-16(23-3)8-6-14/h5-8,13,15H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYIAYYIGWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042063.png)
![2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B6042064.png)
![(1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6042071.png)

![N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6042094.png)
![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)
![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6042130.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B6042146.png)

![1-(1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6042162.png)
![N-(4-ethylphenyl)-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B6042163.png)
![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042166.png)
